2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
Description
Properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-11-26-20-22-18-17(19(25)23-20)15(12-7-4-3-5-8-12)16-13(21-18)9-6-10-14(16)24/h2-5,7-8,15H,1,6,9-11H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUHXUTAAWJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound is typically synthesized via multicomponent cyclocondensation reactions involving:
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Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
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Aromatic aldehydes (e.g., benzaldehyde)
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Pyrimidine precursors (e.g., 6-amino-3-methyl-2-methoxy-pyrimidin-4(3H)-one)
Reaction conditions :
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Conventional heating : Reflux in acetic acid or ethanol for 3–6 hours .
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Ultrasound irradiation : Accelerates reaction completion under milder conditions (e.g., 5 minutes at room temperature) .
Key steps :
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Formation of intermediate iminium ions.
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Cyclization to yield the tetrahydropyrimidoquinoline core.
Formation of the Allylthio Group
The allylthio substituent is introduced via S-alkylation of a thiol-containing precursor:
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Reagents : Allyl bromide or allyl chloride.
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Conditions : Reflux in acetic acid or ethanol with catalytic bases (e.g., triethylamine) .
Example : Reaction of thioxohexahydropyrimido[4,5-b]quinoline with allyl bromide yields the target compound .
Reaction with Thiourea/Urea
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Reagents : Thiourea or urea in ethanol/sodium ethoxide.
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Products :
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Thione derivatives (e.g., 4-amino-tetrahydropyrimidoquinoline-2(1H)-thione).
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One derivatives (e.g., 4-amino-tetrahydropyrimidoquinoline-2(1H)-one).
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Formylation and Cyclization
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Reagents : Formic acid or formamide.
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Conditions : Reflux in ethanol or acetic acid for 4–6 hours .
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Products :
Reaction with Hydrazine/Isocyanates
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Reagents : Hydrazine hydrate or phenylisocyanate.
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Conditions : Reflux in ethanol or DMF with catalytic bases .
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Products :
Infrared (IR) Spectroscopy
| Compound | Key IR Peaks (cm⁻¹) | Functional Groups Detected |
|---|---|---|
| Thione derivative (9a) | 3408–3320 (NH₂), 3226 (NH), 1337 (C=S) | NH₂, NH, C=S |
| One derivative (9b) | 3421 (NH₂), 3426 (NH), 1717 (C=O) | NH₂, NH, C=O |
Nuclear Magnetic Resonance (NMR)
| Compound | Key NMR Shifts (δ ppm) | Assignments |
|---|---|---|
| Thione derivative (9a) | 1.6–2.8 (m, 8H, 4CH₂), 7.1–7.5 (m, 5H, Ar-H) | CH₂ groups, aromatic protons |
| One derivative (9b) | 8.01 (s, 1H, NH) | Amino proton |
Mass Spectrometry (MS)
| Compound | Molecular Ion Peak (m/z) |
|---|---|
| Thione derivative (9a) | 308 (M⁺, 15%) |
| One derivative (9b) | 292 (M⁺, 50%) |
Biological Activity
2-(Allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and potential anticancer properties. The findings are supported by various studies and data tables that summarize key research results.
Synthesis and Structural Characterization
The compound can be synthesized through several methods involving reactions with different reagents. For example, the synthesis often involves the reaction of hydrazine derivatives with specific carbonyl compounds under controlled conditions. The structural characterization typically includes techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below are summarized findings regarding its antimicrobial and antioxidant activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values for various strains are presented in the table below:
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 32 | Moderate |
| Aspergillus niger | 16 | Strong |
| Staphylococcus aureus | 64 | Moderate |
| Escherichia coli | 128 | Weak |
These results suggest that the compound has potential as an antifungal agent and may also be effective against certain bacterial strains .
Antioxidant Activity
The antioxidant activity of the compound has been evaluated using various assays such as DPPH radical scavenging activity. The results indicate that it possesses moderate antioxidant properties:
| Assay Method | IC50 (µg/mL) | Activity Level |
|---|---|---|
| DPPH Scavenging | 50 | Moderate |
| ABTS Scavenging | 45 | Moderate |
These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential therapeutic applications .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antifungal Efficacy : A study demonstrated that derivatives of tetrahydropyrimidoquinoline exhibited varying degrees of antifungal activity against C. albicans and A. niger. The study noted that structural modifications significantly influenced the activity levels .
- Antioxidant Properties : In another investigation focusing on oxidative stress models, the compound showed protective effects against oxidative damage in cellular systems. This suggests a potential role in preventing diseases related to oxidative stress .
- Anticancer Potential : Preliminary studies have indicated that quinoline derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations into this compound's specific effects on cancer cell lines are warranted .
Comparison with Similar Compounds
Key Observations :
- Synthetic Challenges: Aliphatic aldehydes (e.g., phenylacetaldehyde) often fail to cyclize in pyrimidoquinoline synthesis, necessitating aromatic aldehydes or tailored catalysts . Allylthio introduction may require specialized thiourea cyclization or allylthiol reagents.
Table 2: Antifungal and Anticancer Activities of Pyrimidoquinoline Derivatives
Key Observations :
- Antifungal Activity : Methylthio and hydroxylphenyl substituents (e.g., D13) correlate with strong CYP51 binding, whereas allylthio derivatives may exhibit altered binding due to steric effects .
- Anticancer Potential: Pyrimidoquinolines with electron-withdrawing groups (e.g., nitro or chloro) show enhanced topoisomerase inhibition, suggesting that allylthio’s electron-rich nature might reduce efficacy .
Physicochemical Properties
Table 3: Molecular Properties of Selected Derivatives
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Calculated LogP* | Water Solubility (mg/mL) |
|---|---|---|---|---|
| 2-(Allylthio)-5-phenyl-... (Target) | C21H20N3O2S | 386.47 | ~3.2 | <0.1 |
| D13 | C20H21N3O4S | 399.47 | 2.8 | 0.5 |
| CAS 801244-12-2 | C20H21N3O3S | 383.46 | 3.1 | 0.3 |
*LogP calculated using ChemDraw.
Key Observations :
- The allylthio group increases LogP compared to methylthio analogs, suggesting improved membrane permeability but reduced aqueous solubility .
Q & A
What are the standard synthetic protocols for preparing 2-(allylthio)-5-phenyl-pyrimidoquinolinedione derivatives?
Basic Research Question
The synthesis typically involves multi-component reactions and cyclocondensation strategies. A common approach is reacting a substituted quinoline precursor with allylthiol groups under basic conditions (e.g., K₂CO₃ in DMF). For example, cyclocondensation of 5-phenyl-7,8,9,10-tetrahydropyrimidoquinoline with allyl disulfide in the presence of a thiophilic catalyst (e.g., CuI) achieves the allylthio substitution . Key steps include:
- Ring formation : Cyclization of intermediates using ammonium acetate or urea.
- Thiolation : Introduction of the allylthio group via nucleophilic substitution.
- Purification : Column chromatography (silica gel, hexane/EtOAc) yields >90% purity.
Which spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
1H/13C NMR and IR spectroscopy are essential:
- NMR : The allylthio group (δ 3.2–3.5 ppm for CH₂-S, δ 5.1–5.3 ppm for allylic protons) and quinoline core protons (δ 6.5–7.8 ppm for aromatic signals) confirm substitution patterns .
- IR : Stretching vibrations at ~1705 cm⁻¹ (C=O) and ~2962 cm⁻¹ (C-H of allyl group) validate functional groups .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 435.12 for C₂₀H₁₇N₃O₂S) confirm molecular weight .
How can researchers evaluate the biological activity of this compound?
Basic Research Question
In vitro assays are prioritized:
- Anticancer screening : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or topoisomerase inhibition assays (e.g., fluorescence-based ATPase activity tests) .
- Antimicrobial testing : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Note : Use DMSO as a solvent control and validate results with triplicate experiments.
What strategies optimize reaction yields for pyrimidoquinoline derivatives?
Advanced Research Question
Green chemistry approaches enhance efficiency:
- Ultrasound-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yields by 15–20% via cavitation effects .
- Microwave irradiation : Accelerates cyclocondensation (e.g., 100°C, 300 W, 20 minutes) with >85% yield .
- Catalyst optimization : Fe(DS)₃ (iron-based surfactant catalyst) increases regioselectivity and reduces byproducts .
How do structural modifications (e.g., allylthio vs. benzylthio) impact bioactivity?
Advanced Research Question
SAR studies reveal:
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies often arise from substituent effects or assay conditions :
- Case : A study reports IC₅₀ = 10 µM against MCF-7, while another finds IC₅₀ = 30 µM .
- Resolution :
- Replicate assays under standardized conditions (e.g., cell passage number, serum concentration).
- Validate purity : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Computational modeling : Dock the compound into target proteins (e.g., EGFR kinase) to identify binding affinity variations due to substituents .
What mechanistic insights exist for pyrimidoquinoline derivatives?
Advanced Research Question
Proposed mechanisms include:
- DNA intercalation : Planar quinoline core binds to DNA minor grooves, inhibiting replication (evidenced by ethidium bromide displacement assays) .
- Kinase inhibition : Competitive binding to ATP pockets (e.g., CDK2 inhibition confirmed via X-ray crystallography) .
- ROS induction : Flow cytometry with DCFH-DA dye shows ROS generation in treated cancer cells .
How to design derivatives for improved pharmacokinetic properties?
Advanced Research Question
Focus on ADMET optimization :
- LogP reduction : Replace phenyl with polar groups (e.g., 4-hydroxyphenyl) to enhance solubility .
- Metabolic stability : Introduce methyl groups at C-8 to block cytochrome P450 oxidation (tested via liver microsome assays) .
- Bioavailability : Nanoformulation (e.g., liposomal encapsulation) improves plasma half-life in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
